N-(2-hydroxyphenyl)-2,4-dinitrobenzamide

Beschreibung

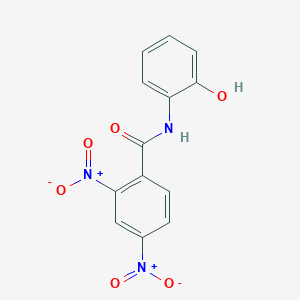

N-(2-Hydroxyphenyl)-2,4-dinitrobenzamide is a nitroaromatic benzamide derivative characterized by a 2,4-dinitro-substituted benzoyl group linked to a 2-hydroxyphenylamine moiety. This structure confers unique electronic and steric properties, making it a candidate for bioreductive activation in therapeutic applications. Its hydroxyl group at the ortho position of the phenyl ring distinguishes it from related compounds, influencing solubility, hydrogen-bonding capacity, and interaction with biological targets .

Eigenschaften

IUPAC Name |

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O6/c17-12-4-2-1-3-10(12)14-13(18)9-6-5-8(15(19)20)7-11(9)16(21)22/h1-7,17H,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQOJYMXOROBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2,4-dinitrobenzamide typically involves the nitration of 2-hydroxybenzamide followed by the introduction of the nitro groups at specific positions on the benzene ring. The reaction conditions often include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino-substituted benzamides.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide has been studied for its antimicrobial and antioxidant properties. Research indicates that derivatives of 2,4-dinitrophenyl compounds exhibit notable antibacterial and antifungal activities. For instance, studies have shown that metal complexes formed with this compound demonstrate enhanced antimicrobial efficacy compared to the free ligand itself. The compound has been tested against various pathogens, including Staphylococcus aureus, Escherichia coli, and fungal species such as Candida albicans .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl). Results indicate that the compound exhibits significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases .

Cancer Therapy

This compound is being explored as a prodrug in cancer therapy. It has been shown to enhance the sensitivity of Escherichia coli cells overexpressing NprA nitroreductase to certain chemotherapeutic agents . This suggests potential applications in targeted cancer treatments where selective activation of the drug can minimize side effects on healthy tissues.

Drug Development

The compound's ability to form complexes with metal ions has implications for drug development. Metal complexes often exhibit improved solubility and bioavailability compared to their non-complexed counterparts, making them valuable in pharmaceutical formulations .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that metal complexes derived from this compound showed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

- Antioxidant Mechanisms : Research indicates that the compound's antioxidant activity may be attributed to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Wirkmechanismus

The mechanism of action of N-(2-hydroxyphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The compound shares the 2,4-dinitrobenzamide backbone with several analogues, but substituents on the phenyl ring and benzamide group significantly alter properties:

Electronic and Steric Effects

- Nitro Groups : The 2,4-dinitro configuration in this compound creates strong electron-withdrawing effects, facilitating reduction by nitroreductases. This property is shared with SN 23862 and CB 1954, which are activated under hypoxic conditions .

- Hydroxyl vs. This may enhance solubility but reduce membrane permeability .

- Tautomerism : Analogues like 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) exhibit tautomerism, but this compound likely exists in a single tautomeric form due to steric constraints .

Anticancer Potential

Antimicrobial Activity

Apoptosis Induction

- Phenylretinamide Analogues : shows that substituent position (e.g., 3-hydroxyphenyl vs. 4-hydroxyphenyl) significantly impacts apoptosis induction. This suggests that the 2-hydroxyphenyl group in this compound may confer unique apoptotic signaling properties .

Biologische Aktivität

N-(2-hydroxyphenyl)-2,4-dinitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a complex structure with two nitro groups and a hydroxyl group, which contribute to its reactivity and biological properties. The presence of these functional groups allows for various chemical transformations and interactions with biological targets.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through the following mechanisms:

- Nitro Group Reduction : The nitro groups can be reduced to form reactive intermediates that may interact with DNA and proteins, potentially leading to cytotoxic effects in cancer cells.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacteria and fungi. Its mechanism may involve disrupting cellular membranes or inhibiting essential metabolic pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted using the disc diffusion method assessed its efficacy against several pathogens:

| Pathogen | Zone of Inhibition (mm) at 100 µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

| Candida albicans | 13 |

The compound demonstrated varying degrees of effectiveness against these microorganisms, indicating its potential as a therapeutic agent .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Studies

-

Anticancer Efficacy in MCF-7 Cells :

- A study evaluated the effect of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment.

-

Antimicrobial Activity Against Gram-Negative Bacteria :

- In another study, the compound was tested against E. coli and P. aeruginosa. The findings revealed a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antibacterial agent.

Research Findings

Recent studies have further elucidated the biological activities associated with this compound:

- In vitro Antioxidant Activity : The compound showed moderate antioxidant activity when tested using DPPH assays, suggesting potential protective effects against oxidative stress .

- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy .

Q & A

Q. What synthetic strategies are effective for preparing N-(2-hydroxyphenyl)-2,4-dinitrobenzamide and related benzamide derivatives?

Answer:

- Stepwise acylation : React 2-hydroxyphenylamine with 2,4-dinitrobenzoyl chloride under basic conditions (e.g., NaHCO₃ or pyridine) to form the amide bond. This approach is analogous to the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, where 4-nitrobenzoyl chloride reacts with a substituted phenethylamine .

- Characterization : Use IR spectroscopy to confirm the C=O stretch (~1670–1620 cm⁻¹) and NH/OH stretches (~3400–3200 cm⁻¹). ¹H NMR will show aromatic protons (δ 7.0–8.5 ppm) and exchangeable NH/OH signals (δ ~10–11 ppm) .

Q. How can spectral data resolve ambiguities in the structural elucidation of this compound?

Answer:

- IR Spectroscopy : Differentiate between amide C=O (~1670 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

- ¹H and ¹³C NMR : Use DEPT and HSQC to assign aromatic protons and carbons. For example, the 2-hydroxyphenyl group will show deshielded protons adjacent to the hydroxyl group (δ ~7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and detect fragmentation patterns (e.g., loss of NO₂ groups) .

Q. What experimental precautions are critical during the handling of nitro-substituted benzamides?

Answer:

- Stability : Nitro groups are redox-active; avoid prolonged exposure to light or reducing agents to prevent decomposition .

- Safety : Use PPE (gloves, goggles) due to potential mutagenicity, as seen in prodrug systems like CB1954 (a 2,4-dinitrobenzamide analogue) .

Advanced Research Questions

Q. How does the nitro group regiochemistry (2,4-dinitro vs. mono-nitro) influence the enzymatic activation of this compound?

Answer:

- Nitroreductase specificity : Enzymes like E. coli NfsB preferentially reduce the 4-nitro group in CB1954, generating cytotoxic hydroxylamine derivatives. The 2-nitro group may sterically hinder reduction, requiring mutagenesis (e.g., NfsB-T41Q/N71S/F124W) to alter regioselectivity .

- Kinetic studies : Compare reduction rates of 2,4-dinitro vs. 4-nitro derivatives using UV-Vis spectroscopy to monitor nitro-to-hydroxylamine conversion .

Q. Can hydrogen bonding between the 2-hydroxyphenyl group and target proteins enhance bioactivity?

Answer:

- Molecular docking : In analogues like N-(2-hydroxyphenyl)propanamides, the hydroxyl group forms hydrogen bonds with active-site residues (e.g., Tyr or Asp in enzymes), improving binding affinity .

- SAR studies : Modify the hydroxyl group (e.g., acetylation) and compare bioactivity. For example, in thiazolidinone derivatives, hydroxyl substitution reduced antifungal activity by 50% .

Q. What in vitro models are suitable for evaluating the bystander effect of this compound in prodrug therapies?

Answer:

- Co-culture assays : Mix enzyme-expressing cells (e.g., nitroreductase-transfected HeLa) with wild-type cells. Measure cytotoxicity after prodrug treatment; a strong bystander effect indicates efficient metabolite diffusion .

- Quantitative metrics : Calculate the bystander coefficient (BC) as BC = (LC₅₀ without enzyme / LC₅₀ with enzyme) .

Q. How do computational methods predict the solubility and reactivity of this compound?

Answer:

- QSAR models : Use descriptors like logP (lipophilicity) and dipole moment to predict solubility. For example, nitro groups increase logP, reducing aqueous solubility .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., nitro groups with high electrophilicity index) prone to nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.